molecular formula C12H21ClN2 B2786277 N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride CAS No. 1158351-76-8

N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride

Cat. No.: B2786277
CAS No.: 1158351-76-8
M. Wt: 228.76
InChI Key: MHSGDRURGZYQNL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride: is an organic compound with the molecular formula C12H21ClN2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of aniline and features a dimethylamino group attached to a phenyl group, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of N,N-dimethylaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of iron (III) catalysts.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iron (III) catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of N,N-dimethyl-4-[(propylamino)methyl]aniline oxide.

    Reduction: Formation of N,N-dimethyl-4-[(propylamino)methyl]aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of other organic compounds through various chemical reactions.

Biology: In biological research, this compound is used as a reagent for the detection of trace quantities of iron (III) ions. Its oxidation reaction with hydrogen peroxide in the presence of iron (III) catalysts is utilized in spectrophotometric assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-aminobenzaldehyde
  • N,N-Dimethyl-4-nitrosoaniline
  • N,N-Dimethyl-4-nitroaniline

Comparison: N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride is unique due to its propylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and potential applications. For instance, N,N-Dimethyl-4-aminobenzaldehyde is primarily used in the synthesis of Schiff bases, while this compound is more versatile in its applications across various fields.

Properties

IUPAC Name

N,N-dimethyl-4-(propylaminomethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h5-8,13H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGDRURGZYQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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